molecular formula C15H17N3O B13844744 4-(3-Oxo-2,8-diazaspiro[4.5]decan-2-yl)benzonitrile

4-(3-Oxo-2,8-diazaspiro[4.5]decan-2-yl)benzonitrile

Cat. No.: B13844744
M. Wt: 255.31 g/mol
InChI Key: UYNANIGRUMURRP-UHFFFAOYSA-N
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Description

4-(3-Oxo-2,8-diazaspiro[45]decan-2-yl)benzonitrile is a chemical compound with the molecular formula C15H17N3O It is a member of the diazaspirodecane family, which is known for its unique spirocyclic structure

Preparation Methods

The synthesis of 4-(3-Oxo-2,8-diazaspiro[4.5]decan-2-yl)benzonitrile typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction is carried out under specific conditions to ensure the formation of the desired spirocyclic structure. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4-(3-Oxo-2,8-diazaspiro[4.5]decan-2-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups using appropriate nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(3-Oxo-2,8-diazaspiro[4.5]decan-2-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Oxo-2,8-diazaspiro[4.5]decan-2-yl)benzonitrile involves the inhibition of RIPK1 kinase activity . This inhibition blocks the activation of the necroptosis pathway, which is implicated in various inflammatory and neurodegenerative diseases. The compound interacts with the active site of RIPK1, preventing its phosphorylation and subsequent signaling events.

Comparison with Similar Compounds

4-(3-Oxo-2,8-diazaspiro[4.5]decan-2-yl)benzonitrile can be compared with other diazaspirodecane derivatives, such as:

The uniqueness of this compound lies in its specific spirocyclic structure and its potential as a RIPK1 inhibitor, which distinguishes it from other similar compounds.

Properties

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

4-(3-oxo-2,8-diazaspiro[4.5]decan-2-yl)benzonitrile

InChI

InChI=1S/C15H17N3O/c16-10-12-1-3-13(4-2-12)18-11-15(9-14(18)19)5-7-17-8-6-15/h1-4,17H,5-9,11H2

InChI Key

UYNANIGRUMURRP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC(=O)N(C2)C3=CC=C(C=C3)C#N

Origin of Product

United States

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